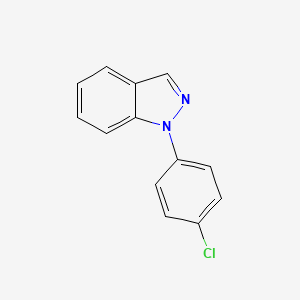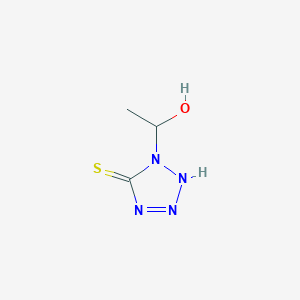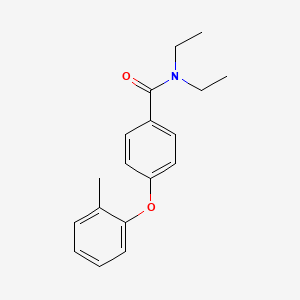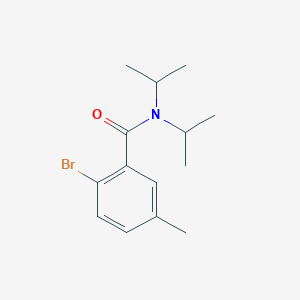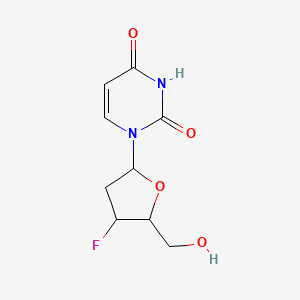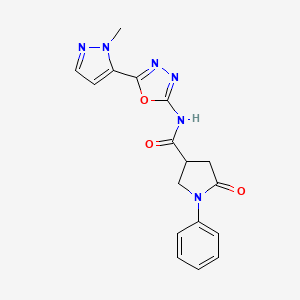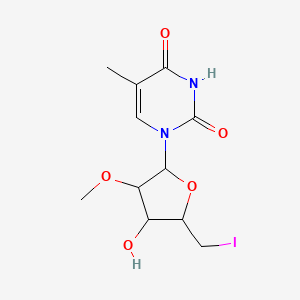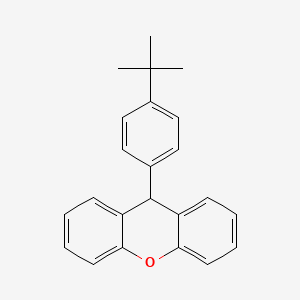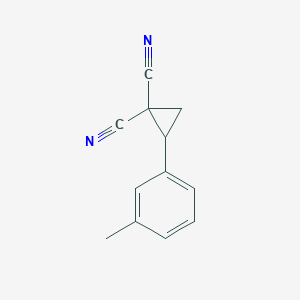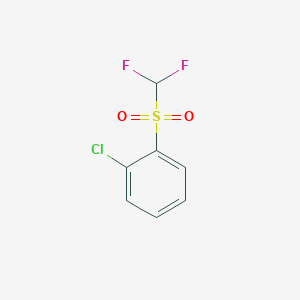
1-Chloro-2-(difluoromethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodifluoromethanesulfonylbenzene is a chemical compound with the molecular formula C7H4ClF2O2S. It is known for its unique structure, which includes a benzene ring substituted with a chlorodifluoromethanesulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorodifluoromethanesulfonylbenzene can be synthesized through several methods. One common approach involves the reaction of benzene with chlorodifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of chlorodifluoromethanesulfonylbenzene often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chlorodifluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorodifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonyl compounds .
Aplicaciones Científicas De Investigación
Chlorodifluoromethanesulfonylbenzene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chlorodifluoromethanesulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chlorodifluoromethane: A related compound used as a refrigerant and in other industrial applications.
Sulfonylbenzene Derivatives: Other derivatives of sulfonylbenzene with different substituents on the benzene ring.
Uniqueness
Chlorodifluoromethanesulfonylbenzene is unique due to its specific combination of a chlorodifluoromethanesulfonyl group and a benzene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H5ClF2O2S |
|---|---|
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H5ClF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H |
Clave InChI |
LEVSXKIUQSLSPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


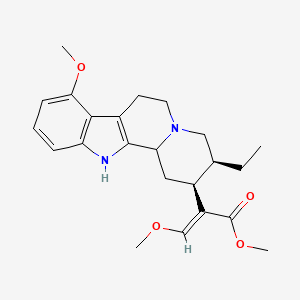
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
